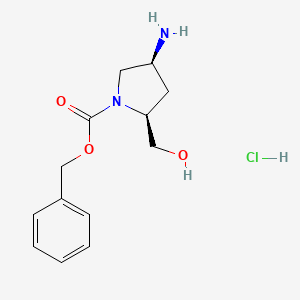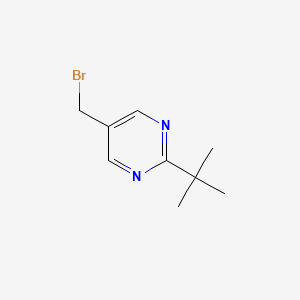
(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride
描述
(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by its chiral centers and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts to achieve the desired stereochemistry. The Cbz (carbobenzyloxy) group is then introduced through a reaction with benzyl chloroformate, followed by the hydroxymethylation of the pyrrolidine nitrogen.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid derivative.
Reduction: The Cbz group can be removed through hydrogenolysis, reducing the compound to its amine form.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the hydrogenolysis of the Cbz group.
Substitution: Various alkyl halides and strong bases can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: (2S,4S)-1-Cbz-2-Carboxy-4-aminopyrrolidine Hydrochloride
Reduction: (2S,4S)-1-Hydroxymethyl-4-aminopyrrolidine Hydrochloride
Substitution: Various substituted pyrrolidines depending on the electrophile used.
科学研究应用
(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to study enzyme-substrate interactions and protein binding due to its structural similarity to biologically relevant molecules.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the field of central nervous system disorders.
Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.
作用机制
The mechanism by which (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.
相似化合物的比较
(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride is unique due to its chiral centers and functional groups. Similar compounds include:
(2S,4R)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride: This isomer has the opposite stereochemistry at the 4-position.
1-Cbz-2-Hydroxymethyl-4-aminopiperidine Hydrochloride: A related compound with a piperidine ring instead of a pyrrolidine ring.
1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine: The free base form of the hydrochloride salt.
These compounds differ in their stereochemistry and ring size, which can lead to variations in their chemical reactivity and biological activity.
属性
IUPAC Name |
benzyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNJVMWXFRKOG-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279038-54-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (2S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279038-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)







![(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3046657.png)
